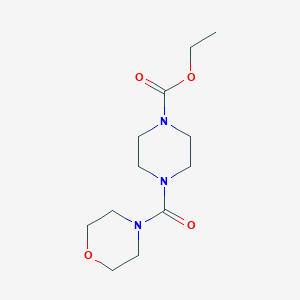

ethyl 4-(4-morpholinylcarbonyl)-1-piperazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-morpholinylcarbonyl)-1-piperazinecarboxylate is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential utility in various synthetic applications. Its synthesis involves the incorporation of morpholine and piperazine units, which are crucial in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related piperazine and morpholine derivatives involves multistep reactions, including Mannich base formation and coupling reactions. Techniques such as the use of SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines under mild conditions have been reported (Luescher, Bode, & Vo, 2014). Another method includes the Biginelli reaction for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moieties (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Molecular Structure Analysis

The molecular structure of compounds related to this compound often features complex heterocyclic frameworks. For instance, the structural elucidation through X-ray crystallography of enaminone derivatives containing morpholine moieties confirms their three-dimensional configurations, providing insights into their stereochemical properties and potential reactivity (Bhat et al., 2018).

Applications De Recherche Scientifique

Antimicrobial Activities

Morpholine and piperazine derivatives have been explored for their antimicrobial properties. The synthesis of triazole derivatives incorporating morpholine or piperazine units demonstrated significant antimicrobial activities against various microorganisms, highlighting the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2010).

Catalysis and Synthesis

Compounds featuring morpholine and piperazine have been utilized in catalytic processes and synthetic chemistry. For instance, chiral ferrocenylphosphine-gold(I) complexes involving morpholine derivatives have shown effectiveness in catalyzing the aldol reaction of isocyanoacetate with aldehydes, yielding products with high enantio- and diastereoselectivity (Ito et al., 1987). This underscores the role of such compounds in asymmetric synthesis and catalysis.

Synthesis of Biologically Active Compounds

The structural motifs of piperazine and morpholine are integral in the synthesis of biologically active compounds. SnAP reagents, for example, facilitate the transformation of aldehydes into N-unprotected piperazines and morpholines, providing a straightforward method for synthesizing mono- and disubstituted N-heterocycles, which are valuable in medicinal chemistry (Luescher et al., 2014).

Material Science and Liquid Crystals

Piperidine, piperazine, and morpholine frameworks have been employed in the development of ionic liquid crystals. These structures, when combined with various anions, exhibit rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases, which could be advantageous in material science applications (Lava et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4/c1-2-19-12(17)15-5-3-13(4-6-15)11(16)14-7-9-18-10-8-14/h2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAORXLLYQCDIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)

![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)

![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)

![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)

![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)

![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)

![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)

![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)

![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)